3-(2-Adamantyl)azetidine;hydrochloride
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Chemical Research
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern chemical research, particularly in medicinal chemistry. researchgate.net Their significance stems from a unique combination of properties. The inherent ring strain of the azetidine ring, while rendering it more stable than its three-membered aziridine (B145994) counterpart, provides a reactive handle for various chemical transformations. This reactivity, coupled with the three-dimensional character of the azetidine scaffold, allows for the precise spatial arrangement of substituents, a crucial aspect in the design of biologically active molecules.
Furthermore, the azetidine moiety is recognized as a valuable bioisostere for other functional groups. researchgate.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, without compromising its biological activity. The azetidine ring can serve as a mimic for larger rings like piperidine (B6355638) or even acyclic fragments, often leading to improved pharmacokinetic profiles.
Role of Adamantane (B196018) Moiety in Constrained Polycyclic Systems
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is a quintessential example of a constrained polycyclic system. nih.gov Its rigid, cage-like structure and high lipophilicity have made it a highly sought-after building block in medicinal chemistry and materials science. researchgate.net The incorporation of an adamantane moiety into a molecule can profoundly influence its properties.
From a medicinal chemistry perspective, the adamantyl group is often introduced to enhance a drug's lipophilicity, which can improve its absorption, distribution, and ability to cross biological membranes. nih.gov The steric bulk of the adamantane cage can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life. nih.gov Moreover, the rigid nature of the adamantane scaffold can lock a molecule into a specific conformation, which can be advantageous for optimizing its interaction with a biological target. researchgate.net This "lipophilic bullet" has been successfully incorporated into numerous approved drugs, demonstrating its broad utility. nih.gov
Conceptual Framework of Azetidine-Adamantane Hybrid Structures
The conceptual framework for designing hybrid structures like 3-(2-Adamantyl)azetidine;hydrochloride is rooted in the principle of molecular hybridization, where the distinct properties of the azetidine and adamantane moieties are combined to create a novel scaffold with potentially enhanced characteristics. The azetidine ring provides a polar, three-dimensional anchor that can be functionalized to interact with specific biological targets. Its strained nature can also be exploited for further chemical modifications.
While specific research findings on this compound are not extensively available in the public domain, the conceptual design suggests its potential as a valuable building block in drug discovery and as a probe for exploring biological systems. The anti-influenza activity of related compounds like 2-(1-adamantyl)-2-methyl azetidine analogs highlights the potential of this structural combination. nih.gov
Historical Context of Azetidine and Adamantane Chemistry Relevant to Hybrid Systems
The journey towards the synthesis of complex hybrid molecules like this compound is built upon decades of foundational research in the chemistry of both azetidines and adamantanes.
The history of azetidine chemistry dates back to the late 19th and early 20th centuries, though for a long time, the synthesis of this strained four-membered ring posed a significant challenge to chemists. jmchemsci.com Early methods were often low-yielding and lacked generality. However, the discovery of penicillin and other β-lactam antibiotics, which contain the azetidin-2-one (B1220530) core, spurred significant interest and innovation in the synthesis of azetidine derivatives. jmchemsci.com Over the years, a variety of synthetic methods have been developed, including intramolecular cyclizations, cycloadditions, and ring expansions, making a wide range of substituted azetidines accessible to chemists. organic-chemistry.org
The story of adamantane is equally fascinating. Although its existence was postulated in the early 20th century, it was first isolated from petroleum in 1933. worldscientific.comworldscientific.com For many years, its scarcity limited its chemical exploration. A major breakthrough came in 1957 with the development of a practical synthesis of adamantane from dicyclopentadiene, which made this unique hydrocarbon readily available for study and application. nih.gov This opened the floodgates for the exploration of adamantane chemistry, leading to the discovery of its unique properties and its widespread use in medicinal chemistry, polymer science, and nanotechnology. researchgate.net The development of methods for the selective functionalization of the adamantane cage at its bridgehead (1-position) and secondary (2-position) carbons has been crucial for its incorporation into more complex molecular architectures. nih.gov
The convergence of these two rich fields of chemistry has paved the way for the design and synthesis of novel azetidine-adamantane hybrid systems, representing a new frontier in the exploration of complex and functionally diverse molecular scaffolds.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-adamantyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-8-2-10-4-9(1)5-11(3-8)13(10)12-6-14-7-12;/h8-14H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTPHDSSXKSDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4CNC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Adamantyl Azetidine;hydrochloride and Analogous Systems
Strategies for Azetidine (B1206935) Ring Construction in the Context of Adamantyl Substitution
The construction of the strained azetidine ring, particularly with a sterically demanding substituent like the 2-adamantyl group at the 3-position, requires robust and efficient chemical strategies. Key methodologies include intramolecular cyclizations and [2+2] cycloaddition reactions, each offering distinct advantages in terms of precursor accessibility and control of stereochemistry.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of heterocyclic synthesis, involving the formation of a ring from a single molecule containing all the necessary atoms. For azetidine synthesis, this typically involves the formation of a C-N bond from a precursor containing a nitrogen nucleophile and an electrophilic carbon center separated by an appropriate spacer.
Reductive Amination Pathways
Intramolecular reductive amination provides a direct route to cyclic amines from precursors containing both an amine and a carbonyl group (aldehyde or ketone). For the synthesis of a 3-adamantylazetidine, a hypothetical pathway would involve a γ-amino ketone precursor. The initial step is the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the azetidine ring.
The key precursor, an amino ketone such as 1-amino-4-(adamantan-2-yl)butan-2-one, would undergo acid-catalyzed cyclization to form a transient cyclic iminium ion. This intermediate is not isolated but is immediately reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the target azetidine. The choice of reducing agent is critical; it must be mild enough not to reduce the initial ketone but reactive enough to reduce the iminium ion as it forms.
Intramolecular S N 2 Reactions
One of the most conventional and widely used methods for forming the azetidine ring is through an intramolecular nucleophilic substitution (S N 2) reaction. nih.govfrontiersin.orgfrontiersin.org This strategy relies on a γ-amino halide or a γ-amino sulfonate ester as the key precursor. The nitrogen atom acts as the nucleophile, attacking the carbon atom bearing a suitable leaving group (e.g., bromide, iodide, mesylate, or tosylate) to close the four-membered ring. frontiersin.org
For the synthesis of 3-(2-adamantyl)azetidine, the precursor would be a 1,3-disubstituted propane (B168953) derivative, such as N-protected 2-(adamantan-2-yl)-3-aminopropyl halide or sulfonate. The nitrogen atom must be appropriately protected (e.g., with a benzyl (B1604629) or trityl group) to prevent intermolecular side reactions and can be deprotected after cyclization. The cyclization is typically promoted by a non-nucleophilic base, which deprotonates the amine or sulfonamide to enhance its nucleophilicity, facilitating the intramolecular attack.
Lanthanum(III) Trifluoromethanesulfonate-Catalyzed Intramolecular Regioselective Aminolysis of Epoxy Amines
A modern and highly efficient method for azetidine synthesis involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has emerged as a particularly effective catalyst for this transformation, promoting the regioselective C3-aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This reaction is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgfrontiersin.org
The mechanism involves the coordination of the lanthanum catalyst to the epoxide oxygen, activating it for nucleophilic attack. In the case of cis-3,4-epoxy amines, the intramolecular attack by the tethered amine occurs selectively at the C3 position of the epoxide, leading to the formation of a 3-hydroxyazetidine derivative via a 4-exo-tet cyclization. nih.gov This regioselectivity is a key advantage, as the alternative C4-attack would lead to the formation of a five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org The reaction proceeds efficiently even with substrates bearing bulky substituents. frontiersin.org For instance, substrates with bulky tert-butyl amine groups or acid-prone functionalities like Boc, PMB, and TBS groups are well-tolerated, affording the corresponding azetidines in high yields. frontiersin.org
Table 1: Substrate Scope for La(OTf)₃-Catalyzed Azetidine Synthesis from Epoxy Amines This table is based on data for analogous systems and illustrates the general applicability of the method.
| Substrate (Epoxy Amine) | Protecting/Substituent Group (R) | Yield (%) | Reference |
|---|---|---|---|
| cis-N-Benzyl-3,4-epoxy amine | Electron-rich benzyl | High | frontiersin.org |
| cis-N-Benzyl-3,4-epoxy amine | Electron-deficient benzyl | High | frontiersin.org |
| cis-N-Butyl-3,4-epoxy amine | n-Butyl | High | frontiersin.org |
| cis-N-tert-Butyl-3,4-epoxy amine | tert-Butyl | High | frontiersin.org |
| cis-N-Allyl-3,4-epoxy amine | Allyl | Moderate | frontiersin.org |
| cis-Epoxy amine derivative | Boc, PMB, TBS | High | frontiersin.org |
| cis-Epoxy amine derivative | Nitrile, Sulfide | High | frontiersin.org |
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions represent a highly convergent and atom-economical approach to the synthesis of four-membered rings. In the context of azetidines, the aza Paternò–Büchi reaction, which involves the cycloaddition of an imine and an alkene, is the most direct method. springernature.comresearchgate.net
Visible Light-Mediated Aza Paternò–Büchi Reactions
Recent advancements have established visible light-mediated photocatalysis as a powerful tool for promoting aza Paternò–Büchi reactions under mild conditions. springernature.comnih.gov These methods utilize a photocatalyst that, upon excitation with visible light (e.g., blue LEDs), transfers energy to either the alkene or the imine component (often an oxime or its derivative), generating a triplet excited state. nih.govrsc.org This excited species then undergoes the [2+2] cycloaddition to form the azetidine ring. nih.gov
This reaction can be performed in both intramolecular and intermolecular formats. nih.govnih.gov For the synthesis of 3-(2-adamantyl)azetidine, an intermolecular approach would involve the reaction of an adamantyl-substituted alkene with an imine equivalent. Alternatively, an intramolecular variant could be designed from a precursor containing both an unactivated alkene and a cyclic oxime tethered together, which upon irradiation, would yield a complex tricyclic azetidine scaffold. nih.gov This method is advantageous for creating highly substituted and structurally complex azetidines, which are valuable in drug discovery. nih.govdigitellinc.com The reaction conditions are typically mild, involving a photocatalyst (e.g., an Iridium complex) in a suitable solvent like acetonitrile, irradiated with blue LEDs. nih.gov
Table 2: Conditions for Visible Light-Mediated Intramolecular Aza Paternò–Büchi Reaction This table is based on general findings for the synthesis of tricyclic azetidines and demonstrates the typical reaction setup.
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Isoxazoline (B3343090) with pendant unactivated alkene | nih.gov |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Ir2) (1 mol%) | nih.gov |
| Solvent | Acetonitrile (0.1 M) | nih.gov |
| Light Source | Blue LED lamps (427 nm) | nih.gov |
| Reaction Time | 16–20 hours | nih.gov |
| Atmosphere | Inert (sparged with Argon) | nih.gov |
| Product Yield | Up to 84% | nih.gov |
Intermolecular [2+2] Photocycloaddition Strategies
Intermolecular [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, represents a direct and atom-economical approach to the azetidine core. researchgate.netresearchgate.net This method involves the photochemical excitation of an imine, which then undergoes a cycloaddition reaction with an alkene to form the four-membered ring. nih.gov Recent advancements have focused on visible-light-mediated processes, which offer milder reaction conditions compared to traditional UV irradiation. researchgate.netrsc.orgbirmingham.ac.uk
One notable strategy employs 2-isoxazoline-3-carboxylates as imine precursors. rsc.org Visible light, in conjunction with an iridium photocatalyst, facilitates a triplet energy transfer, activating the isoxazoline for cycloaddition with a broad range of alkenes. magtech.com.cn This method is characterized by its operational simplicity and wide substrate scope. rsc.org For the synthesis of adamantyl-substituted azetidines, an appropriately substituted alkene bearing the adamantyl group would be reacted with the photo-excited imine precursor.
Another approach utilizes copper(I) catalysis to facilitate the photocycloaddition of non-conjugated imines and alkenes. nih.gov This method relies on a metal-to-ligand charge transfer (MLCT) pathway, enabling the activation of the alkene component. nih.gov The versatility of this copper-catalyzed system could potentially be harnessed for the synthesis of complex azetidines, including those with bulky adamantane (B196018) substituents.
| Strategy | Key Reagents/Catalysts | Advantages | Potential for Adamantyl Substitution |
|---|---|---|---|
| Visible-Light-Mediated (Isoxazoline Precursor) | 2-Isoxazoline-3-carboxylates, Ir(III) photocatalyst | Mild conditions, broad alkene scope | High, via adamantyl-containing alkene |
| Copper(I)-Catalyzed | Cu(I) catalyst | Utilizes non-conjugated imines and alkenes | Feasible, depending on steric tolerance of the catalyst |
Ring Contraction Methodologies
The synthesis of azetidines can also be achieved through the ring contraction of more readily available five-membered heterocycles, such as pyrrolidinones. springernature.comnih.gov This approach offers an alternative pathway to the strained four-membered ring system.
A notable example involves the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In the presence of a base like potassium carbonate, various nucleophiles, including alcohols and anilines, can be introduced, leading to the formation of α-carbonylated N-sulfonylazetidines. acs.org The precursor α-bromopyrrolidinones can be selectively synthesized from commercially available N-sulfonyl-2-pyrrolidinone derivatives. acs.org To adapt this methodology for the synthesis of an adamantyl-substituted azetidine, the pyrrolidinone starting material would need to incorporate the adamantyl moiety at the appropriate position.
The proposed mechanism for this transformation involves the nucleophilic attack on the amide carbonyl, followed by an intramolecular cyclization via an SN2 displacement of the bromide, resulting in the contraction of the ring. springernature.com
Strain-Release Homologation Techniques
Strain-release driven methodologies provide a powerful tool for the construction of complex molecular architectures, including azetidines. These techniques harness the high ring strain of precursors like azabicyclo[1.1.0]butanes to drive the desired transformations. doi.orgfrontiersin.org
A modular synthesis of highly functionalized azetidines has been developed utilizing the strain-release homologation of boronic esters. nsf.gov This method involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. The resulting boronate complex undergoes an acid-catalyzed 1,2-migration, leading to the cleavage of the central C-N bond and the formation of a functionalized azetidine. frontiersin.org This methodology is applicable to a wide range of boronic esters, including those with bulky alkyl groups, suggesting its potential for the introduction of an adamantyl substituent. nsf.gov
More recently, a photocatalytic radical strategy has been reported for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes. This radical strain-release process allows for the difunctionalization of the azetidine core in a single step.
Aza-Michael Addition Approaches to Functionalized Azetidines
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction that can be effectively employed for the synthesis of functionalized azetidines. nih.govnih.gov
A straightforward synthetic route involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate. nih.gov The starting ylidene acetate (B1210297) can be prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. Subsequent aza-Michael addition of various amines or other NH-heterocycles yields 3-substituted azetidine derivatives. nih.gov The introduction of an adamantyl group could be envisioned through the use of an adamantyl-containing Michael acceptor or by functionalizing the azetidine ring post-addition.
This strategy has been successfully applied to the synthesis of a variety of 3-substituted azetidines, including those with pyrazole (B372694) and imidazole (B134444) moieties. nih.gov The reaction conditions are generally mild, often employing a base such as DBU in an aprotic solvent. nih.gov
Phosphoramidate (B1195095) Intermediate Pathways for Azetidine Synthesis
The use of phosphoramidate intermediates in the direct synthesis of the azetidine ring is not a widely documented or conventional methodology. While phosphoramidates are a significant class of organophosphorus compounds with various applications, their role as key intermediates in the cyclization to form azetidines is not prominently featured in the chemical literature. magtech.com.cn The synthesis of phosphoramidates themselves can be achieved through several routes, including oxidative cross-coupling and reactions involving organic azides. magtech.com.cn However, the subsequent transformation of these phosphoramidate-containing molecules to yield an azetidine ring is not a commonly reported synthetic strategy. Further research would be required to explore the potential of phosphoramidate intermediates in novel azetidine synthetic pathways.
Stereoselective and Enantioselective Synthesis of Azetidine-Adamantane Derivatives
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of azetidine-adamantane derivatives is of paramount importance.
Asymmetric Approaches to 3-Substituted Azetidines
Significant progress has been made in the asymmetric synthesis of 3-substituted azetidines, providing access to enantiomerically enriched building blocks. One approach involves the use of chiral auxiliaries. For instance, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared using a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime.
Catalytic enantioselective methods offer a more efficient and atom-economical alternative. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. frontiersin.org This method allows for the concomitant formation of two stereogenic centers. frontiersin.org
For the specific synthesis of enantiomerically enriched 3-(2-adamantyl)azetidine, a strategy could involve the asymmetric aza-Henry reaction. Quaternary ammonium (B1175870) salts derived from amino acids have been used to catalyze the asymmetric aza-Henry reaction of nitromethane (B149229) with N-Boc trifluoromethyl ketimines, and the resulting products have been converted to adamantane-type derivatives. A similar approach could potentially be adapted for the introduction of an adamantyl group at the 3-position of the azetidine ring in an enantioselective manner.
Furthermore, the enantioselective synthesis of adamantylalanine has been achieved through an asymmetric Strecker reaction on Ellman's tert-butyl sulfinimines. This highlights the feasibility of performing asymmetric transformations on adamantyl-containing substrates.
| Approach | Methodology | Key Features | Applicability to Adamantyl Derivatives |
|---|---|---|---|
| Chiral Auxiliary | Camphor sultam mediated addition | Stoichiometric use of chiral controller | Plausible, requires adamantyl-containing electrophile/nucleophile |
| Catalytic Asymmetric Synthesis | Copper-catalyzed boryl allylation of azetines | Forms two stereocenters with high enantioselectivity | Would require an adamantyl-substituted azetine precursor |
| Catalytic Asymmetric Synthesis | Asymmetric aza-Henry reaction | Catalyzed by chiral quaternary ammonium salts | Demonstrated for adamantane-type derivatives |
| Asymmetric Strecker Reaction | Use of chiral sulfinimines | Proven for enantioselective synthesis of adamantylalanine | High potential for adaptation |
Diastereoselective Control in Adamantyl-Azetidine Coupling
Achieving stereochemical control during the formation of carbon-carbon or carbon-nitrogen bonds between a pre-existing adamantane unit and an azetidine ring, or its precursors, is a critical aspect of synthesizing structurally defined adamantyl-azetidine derivatives. The bulky nature of the adamantyl group can significantly influence the stereochemical outcome of these reactions.
Intramolecular reactions, such as the aza-Michael reaction, have been shown to be effective in controlling diastereoselectivity. nih.gov In these reactions, the stereochemistry of the resulting 3,5-disubstituted nitrogen-containing heterocycles can be selectively directed to either cis or trans isomers through the use of appropriate catalysts, such as a Pd(II) complex or a strong Brønsted acid. nih.gov The choice of catalyst can influence the transition state geometry, thereby dictating the facial selectivity of the cyclization.
Furthermore, ligand-controlled diastereodivergent synthesis has emerged as a powerful tool. For instance, in the context of spirocyclic systems, the use of different copper(I) catalysts, such as Cu(I)/tBu-Phosferrox or a Cu(I)/N,O-ligand complex, can selectively generate either the exo or endo diastereomer of spirocyclic pyrrolidine-azetidine derivatives. rsc.org This approach highlights the profound impact of the ligand sphere around the metal center in directing the stereochemical pathway of the reaction.
| Catalyst System | Predominant Diastereomer | Reference |
| Pd(II) complex | cis or trans (substrate dependent) | nih.gov |
| Strong Brønsted acid | cis or trans (substrate dependent) | nih.gov |
| Cu(I)/tBu-Phosferrox | exo | rsc.org |
| Cu(I)/N,O-ligand | endo | rsc.org |
Phase-Transfer Catalysis in Spirocyclic Azetidine Construction
Phase-transfer catalysis (PTC) offers a versatile and efficient method for the construction of spirocyclic systems containing an azetidine ring. This technique is particularly advantageous for reactions involving immiscible phases, allowing for the transfer of reactants across the phase boundary to facilitate the reaction.
An enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved using a novel chiral cation phase-transfer catalyst. nih.govacs.org This method relies on an intramolecular C-C bond formation, where the catalyst activates the substrate to induce asymmetric cyclization. nih.govacs.org Control experiments suggest an interfacial mechanism where the catalytic asymmetric induction is achieved through the activation of a chloride leaving group. nih.govimperial.ac.uk This approach has demonstrated high enantioselectivity, with enantiomeric ratios of up to 2:98. acs.org
The choice of the phase-transfer catalyst is crucial for the success of these reactions. Tetrabutylammonium bromide (TBAB) is a commonly used catalyst in N-alkylation reactions of azetidines under PTC conditions. phasetransfercatalysis.com It is suggested that TBAB may participate in a co-catalytic cycle, forming a more reactive acid bromide in situ from an acid chloride. phasetransfercatalysis.com
Incorporation of the Adamantane Moiety
The rigid and lipophilic adamantane scaffold is a desirable feature in many drug candidates. nih.govresearchgate.net Its incorporation into the azetidine core can be achieved through various synthetic strategies, leading to a diverse range of adamantyl-azetidine derivatives.
Directly forging a bond between the 2-position of the adamantane cage and the azetidine ring requires specific synthetic approaches. One common strategy involves the use of pre-functionalized adamantane derivatives. For instance, 2-adamantanone (B1666556) can serve as a starting material for the construction of spiro[azetidine-3,2'-adamantane] systems.
Alternatively, directed C-H functionalization of the adamantane framework offers a more direct route to 1,2-disubstituted adamantane derivatives, which can then be further elaborated to incorporate the azetidine ring. researchgate.net These methods often involve metal-catalyzed C-H activation or radical-based functionalization reactions. researchgate.net
The synthesis of N-(2-Adamantyl)azetidine-1-carboxamide and its analogs typically involves the reaction of an appropriately substituted azetidine with an adamantyl isocyanate or a related carbonylating agent. For example, the synthesis of N-(2-aminophenyl)adamantane-1-carboxamide has been reported, which serves as a precursor for 2-(1-adamantyl)-1H-benzimidazole derivatives. researchgate.net While this example illustrates the formation of an amide linkage to the 1-position of adamantane, similar strategies can be envisioned for the 2-position.
The construction of spiro-[azetidine-3,2'-adamantane] systems represents an important class of adamantyl-azetidine derivatives. nih.gov These compounds feature a spirocyclic junction between the azetidine ring and the adamantane cage. Synthetic approaches to these systems often utilize 2-adamantanone as a key starting material. For instance, the synthesis of spiro[azetidine-3,2'-adamantane] has been reported as part of a study on bioactive adamantane spiro heterocycles. nih.gov
More general methods for the synthesis of spirocyclic azetidines can be adapted for the construction of adamantyl-containing analogs. These methods include palladium-catalyzed cyclization-cross coupling cascades and silver-catalyzed 1,3-dipolar cycloadditions. whiterose.ac.ukresearchgate.net
| Synthetic Approach | Key Precursor | Resulting System | Reference |
| Bioactive Spiro Heterocycle Synthesis | 2-Adamantanone | Spiro[azetidine-3,2'-adamantane] | nih.gov |
| Palladium-Catalyzed Cyclization | Functionalized Alkenes | Spirocyclic Azetidines | whiterose.ac.uk |
| Silver-Catalyzed 1,3-Dipolar Cycloaddition | Azomethine Ylides | Spirocyclic Azetidines | whiterose.ac.ukresearchgate.net |
Functionalization and Diversification of the Azetidine-Adamantane Scaffold
Once the core azetidine-adamantane scaffold is constructed, further functionalization and diversification can lead to a wide array of derivatives with potentially unique properties. The reactivity of the azetidine ring, driven by its ring strain, allows for various transformations. rsc.org
The nitrogen atom of the azetidine ring can be readily functionalized through N-alkylation or N-acylation reactions. phasetransfercatalysis.com Furthermore, the azetidine ring can undergo ring-opening reactions, providing access to more complex acyclic or larger heterocyclic systems. acs.org
The synthesis of diverse libraries of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, has been demonstrated as a means to explore new chemical space for drug discovery. nih.gov These diversification strategies can be applied to the azetidine-adamantane scaffold to generate novel compounds for biological evaluation.
α-Borylation and Subsequent Derivatization of Azetidines
The direct functionalization of C-H bonds in azetidines, particularly at the α-position to the nitrogen atom, is a powerful strategy for introducing molecular diversity. α-Borylation, the introduction of a boryl group at this position, provides a versatile synthetic handle for subsequent cross-coupling reactions. While direct α-borylation of azetidines is an emerging area, related methodologies such as α-lithiation followed by electrophilic trapping with a boron-containing electrophile offer a viable route.
The process typically begins with an N-protected azetidine. The choice of the protecting group is crucial, as it must facilitate the deprotonation at the α-carbon. Groups such as the tert-butoxythiocarbonyl (Botc) have been shown to be effective in promoting α-lithiation. acs.org The lithiated intermediate can then be quenched with a suitable boron electrophile, such as a boronic ester or a borane, to yield the α-borylated azetidine.
A related and powerful technique is the copper-catalyzed boryl allylation of azetines, which provides access to 2,3-disubstituted azetidines. nih.gov In this method, a copper catalyst facilitates the addition of a boryl group and an allyl group across the double bond of an azetine, resulting in a highly functionalized azetidine ring with a boryl group that can be further derivatized. nih.gov
The resulting α-borylated azetidines are valuable intermediates for a variety of transformations, most notably Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of a wide range of aryl and heteroaryl substituents. This two-step sequence of α-borylation and subsequent cross-coupling represents a powerful tool for the synthesis of diverse azetidine libraries.
Table 1: Methodologies for the Introduction of Boryl Groups into Azetidine Scaffolds
| Methodology | Description | Key Reagents/Catalysts | Advantages | Reference |
| α-Lithiation and Borylation | Deprotonation at the α-position followed by reaction with a boron electrophile. | n-BuLi, s-BuLi, Boronic esters | Direct functionalization of the azetidine ring. | acs.org |
| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines to introduce both a boryl and an allyl group. | Copper catalyst, Bis(pinacolato)diboron | High stereocontrol, introduces two functional groups. | nih.gov |
| Radical α-Borylation | Radical-mediated introduction of a boryl group. | Radical initiator, Borane source | Potentially applicable to a wider range of substrates. | nih.gov |
Suzuki-Miyaura Cross-Coupling for Hybrid Scaffold Diversification
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable for the synthesis of hybrid scaffolds, such as those containing both azetidine and adamantane moieties, as it allows for the modular and efficient connection of these two fragments.
A common strategy involves the coupling of a halogenated azetidine derivative with an adamantylboronic acid or ester, or vice versa. For instance, a 3-haloazetidine can be coupled with 2-adamantylboronic acid in the presence of a palladium catalyst and a base to furnish the desired 3-(2-adamantyl)azetidine. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and minimizing side reactions. Ligands based on a phospha-adamantane framework have been developed and shown to be effective in promoting Suzuki cross-coupling reactions under mild conditions. organic-chemistry.org
The versatility of the Suzuki-Miyaura reaction extends to the diversification of more complex hybrid systems. For example, a pre-formed scaffold containing a brominated pyrazole linked to an azetidine can undergo Suzuki-Miyaura coupling with various boronic acids to introduce a wide range of substituents, demonstrating the power of this method for generating libraries of diverse compounds. nih.gov
Table 2: Key Parameters in Suzuki-Miyaura Cross-Coupling for Azetidine-Adamantane Scaffolds
| Parameter | Description | Examples | Considerations | Reference |
| Palladium Catalyst | The active metal center for the catalytic cycle. | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading, stability, and cost. | organic-chemistry.orgnih.gov |
| Ligand | Modulates the reactivity and stability of the catalyst. | Phospha-adamantane based ligands, PPh₃ | Steric and electronic properties influence reaction efficiency. | organic-chemistry.org |
| Boron Source | The organoboron coupling partner. | Adamantylboronic acid, Adamantylboronic esters | Stability, availability, and reactivity. | nih.gov |
| Base | Activates the organoboron species. | K₃PO₄, Na₂CO₃ | Strength and solubility can impact reaction rate and yield. | nih.govnih.gov |
| Solvent | The reaction medium. | Dioxane, Toluene, Water | Polarity and boiling point affect reaction kinetics and solubility of reagents. | nih.govresearchgate.net |
N-Functionalization Strategies on Azetidine-Adamantane Compounds
The nitrogen atom of the azetidine ring provides a convenient handle for further functionalization, allowing for the modulation of the physicochemical properties and biological activity of the final compound. N-functionalization strategies are typically employed after the core azetidine-adamantane scaffold has been assembled.
A variety of methods can be used for N-functionalization, with N-alkylation being one of the most common. This can be achieved by reacting the secondary amine of the azetidine with an alkyl halide in the presence of a base. Phase-transfer catalysis can be employed to facilitate the N-alkylation of azetidines, particularly for those without activating groups on the ring. phasetransfercatalysis.com Reductive amination is another powerful technique, where the azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product.
The choice of the N-substituent can have a significant impact on the properties of the molecule. For instance, in a series of 3-(2-adamantyl)pyrrolidines, N-alkylation was found to significantly affect their anti-influenza activity. nih.gov Therefore, the ability to introduce a diverse range of substituents on the azetidine nitrogen is crucial for structure-activity relationship (SAR) studies.
Table 3: Common N-Functionalization Reactions for Azetidine Derivatives
| Reaction | Description | Typical Reagents | Key Features | Reference |
| N-Alkylation | Introduction of an alkyl group onto the nitrogen atom. | Alkyl halides, Base (e.g., K₂CO₃) | A straightforward method for introducing simple alkyl chains. | phasetransfercatalysis.com |
| Reductive Amination | Reaction with a carbonyl compound followed by reduction. | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Allows for the introduction of more complex and diverse substituents. | rsc.org |
| N-Arylation | Introduction of an aryl group onto the nitrogen atom. | Aryl halides, Palladium or Copper catalyst (Buchwald-Hartwig amination) | Forms a C-N bond to an aromatic ring, often used in medicinal chemistry. | uni-muenchen.de |
| Acylation | Reaction with an acylating agent to form an amide. | Acyl chlorides, Anhydrides | Introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities. | acs.org |
Process Optimization and Scalability Considerations in Synthetic Routes
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions and consideration of factors such as cost, safety, and environmental impact. For the synthesis of 3-(2-Adamantyl)azetidine;hydrochloride and its analogs, several aspects of the synthetic route need to be addressed to ensure scalability.
One of the primary considerations is the choice of starting materials. Ideally, they should be commercially available, inexpensive, and have a low environmental footprint. researchgate.net The efficiency of each synthetic step is also critical. High-yielding reactions minimize waste and reduce the need for extensive purification. The use of robust and scalable purification techniques, such as crystallization, is preferred over chromatographic methods.
Safety is another paramount concern in process scale-up. The use of hazardous reagents and solvents should be minimized, and reaction conditions should be chosen to avoid exothermic events or the formation of unstable intermediates. The development of green and cost-effective synthetic methods is an active area of research, with a focus on reducing waste and using more environmentally benign reagents and solvents. researchgate.net
Table 4: Key Considerations for Process Optimization and Scalability
| Factor | Description | Strategies for Optimization | Reference |
| Cost of Goods | The total cost of raw materials, reagents, and solvents. | Use of inexpensive starting materials, high-yielding reactions, catalyst recycling. | researchgate.net |
| Process Safety | Minimizing the risk of accidents and exposure to hazardous materials. | Avoidance of highly toxic or explosive reagents, careful control of reaction temperature and pressure. | nih.gov |
| Throughput | The amount of product that can be produced in a given time. | Optimization of reaction times, development of continuous flow processes. | researchgate.net |
| Environmental Impact | The effect of the manufacturing process on the environment. | Use of green solvents, minimization of waste, development of catalytic reactions. | researchgate.net |
| Purification | The method used to isolate and purify the final product. | Development of crystallization-based purifications, minimizing the use of chromatography. | acs.org |
Structural Elucidation and Conformational Analysis of 3 2 Adamantyl Azetidine;hydrochloride Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the molecular structure of newly synthesized compounds. High-resolution mass spectrometry provides the exact molecular formula, while nuclear magnetic resonance spectroscopy reveals the detailed atomic connectivity and environment.
NMR spectroscopy is an indispensable tool for the structural verification of azetidine (B1206935) derivatives. ipb.pt The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the presence of both the adamantyl and azetidine moieties.
In the ¹H NMR spectrum of 3-(2-Adamantyl)azetidine;hydrochloride, the protons of the azetidine ring typically appear as complex multiplets due to the conformational dynamics of the four-membered ring. nih.gov The diastereotopic methylene (B1212753) protons adjacent to the nitrogen atom are expected to resonate as distinct signals. nih.gov The adamantyl group's protons produce a series of characteristic broad singlets and multiplets in the upfield region of the spectrum. nih.gov
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the azetidine ring typically resonate in a specific range, with the carbons adjacent to the nitrogen atom appearing at a characteristic chemical shift. researchgate.net The adamantane (B196018) cage exhibits a set of signals corresponding to its methine and methylene carbons. nih.gov
¹⁵N NMR spectroscopy is particularly useful for characterizing the nitrogen environment within the azetidine ring. The chemical shift of the azetidinyl nitrogen provides insight into its hybridization and substitution pattern. For instance, the ¹⁵N resonance of unsubstituted azetidine is found at δ 25.3 ppm (relative to anhydrous ammonia), while N-alkylation shifts this value downfield. ipb.pt In the hydrochloride salt, the nitrogen is protonated, which significantly affects its chemical shift. The ¹H-¹⁵N HMBC spectrum can show characteristic correlations for the nitrogen atoms of the azetidine ring. nih.gov
For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms within the molecule. researchgate.net
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Azetidine Ring Protons | ~3.5 - 4.5 |
| Adamantyl Cage Protons | ~1.5 - 2.5 | |
| ¹³C | Azetidine Ring Carbons | ~45 - 65 |
| Adamantyl Cage Carbons | ~25 - 50 | |
| ¹⁵N | Azetidine Nitrogen | Downfield shift upon protonation |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which in turn confirms the elemental composition and molecular formula of the compound. Techniques such as Electrospray Ionization (ESI) are commonly used for azetidine derivatives. rsc.org The measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed formula, with a high degree of accuracy (typically within 5 ppm) providing strong evidence for the structure. For this compound, HRMS would confirm the molecular formula C₁₃H₂₂NCl by identifying the protonated molecular ion [M+H]⁺.
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₂N⁺ | 192.1747 |
| [M+Na]⁺ | C₁₃H₂₁NNa⁺ | 214.1566 |
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is unparalleled in its ability to determine bond lengths, bond angles, and absolute stereochemistry. researchgate.net
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. unimi.it For chiral molecules like derivatives of 3-(2-Adamantyl)azetidine, this technique can unambiguously establish the absolute configuration of all stereogenic centers. acs.orgnih.gov By analyzing the diffraction pattern of a single crystal, a complete molecular structure can be modeled, providing precise coordinates for each atom. This allows for the unequivocal assignment of R/S configurations, which is critical for understanding the molecule's biological activity and interaction with other chiral entities. acs.org The structure of azetidin-3-ones, which are related isomers, has been successfully elucidated using this method. nih.gov
The nitrogen atom of the azetidine ring can act as a ligand, coordinating with various metal centers to form metal complexes. researchgate.net The study of these complexes is an active area of research, as azetidine derivatives have been shown to be useful in catalysis. researchmap.jp X-ray crystallography is essential for determining the coordination geometry of the metal center in these complexes. nih.govfrontiersin.org The coordination geometry describes the spatial arrangement of the ligands around the central metal atom. wikipedia.org For azetidine-based ligands, several geometries have been observed, including approximately trigonal bipyramidal and square-pyramidal arrangements. researchmap.jp The specific geometry depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org
| Metal Complex Example | Metal Center | Coordination Geometry | Reference |
|---|---|---|---|
| [Zn(L1)Cl₂] | Zn(II) | Trigonal Bipyramidal | researchmap.jp |
| Complex with Cu(II) | Cu(II) | Square-Pyramidal | researchmap.jp |
| Palladium(II) Complexes | Pd(II) | Slightly Pyramidalized Square Planar | frontiersin.org |
Conformational Dynamics and Ring Strain Analysis of 3-(2-Adamantyl)azetidine hydrochloride Derivatives
Influence of the Four-Membered Azetidine Ring Strain on Molecular Geometry
Azetidine, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is a consequence of bond angle distortion from the ideal tetrahedral angle (109.5°) and torsional strain from eclipsing interactions of the ring substituents. researchgate.netrsc.org This strain energy is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, flexible pyrrolidines (5.4 kcal/mol). rsc.org
The primary consequence of this ring strain is a non-planar, or "puckered," conformation of the azetidine ring. Unlike the planar cyclobutane, the azetidine ring buckles to relieve some of the torsional strain. This puckering creates two distinct substituent positions: axial and equatorial. The nitrogen atom undergoes rapid inversion, leading to an equilibrium between two puckered conformations. The degree of puckering and the preferred orientation of substituents are highly sensitive to the nature of the substitution on both the nitrogen and carbon atoms of the ring.
The strain in the azetidine ring directly influences its bond angles and lengths. The internal C-C-C and C-N-C bond angles are significantly compressed compared to their acyclic counterparts, typically falling in the range of 86-90°. This angle compression impacts the hybridization of the ring atoms and alters the electronic environment, which can affect the molecule's reactivity. frontiersin.org
| Cyclic Amine | Approximate Ring Strain (kcal/mol) | Average Internal Bond Angle | Ring Conformation |
|---|---|---|---|
| Aziridine (B145994) | 27.7 | ~60° | Planar |
| Azetidine | 25.4 | ~88° | Puckered |
| Pyrrolidine (B122466) | 5.4 | ~104° | Envelope/Twist |
| Piperidine (B6355638) | ~0 | ~109.5° | Chair |
Impact of the Rigid Adamantane Moiety on Azetidine Conformation
The adamantane group is a large, conformationally rigid, and highly lipophilic cage-like hydrocarbon. nih.gov When attached to the 3-position of the azetidine ring, its significant steric bulk exerts a profound influence on the conformational equilibrium of the four-membered ring. researchgate.net The adamantyl group will preferentially occupy the pseudo-equatorial position on the puckered azetidine ring to minimize steric hindrance (A-value). This preference can significantly restrict the conformational flexibility of the azetidine ring, locking it into a preferred puckered state.
Chirality and Diastereomeric Considerations in Azetidine-Adamantane Derivatives
The structure of 3-(2-adamantyl)azetidine contains multiple sources of chirality, leading to the potential for several stereoisomers.
Chirality at the Azetidine Ring: The C3 carbon of the azetidine ring, to which the adamantane group is attached, is a stereocenter. This gives rise to (R)- and (S)-enantiomers.
Chirality of the Adamantane Moiety: The adamantane cage is attached via its C2 position. Unlike the highly symmetric C1 position, the C2 position is a chiral center. This means the 2-adamantyl group itself can exist as (R)- and (S)-enantiomers.
The combination of these two chiral centers means that 3-(2-adamantyl)azetidine can exist as four possible stereoisomers, which are pairs of diastereomers. Specifically, these are:
(3R, 2'R)-3-(2-Adamantyl)azetidine
(3S, 2'S)-3-(2-Adamantyl)azetidine
(3R, 2'S)-3-(2-Adamantyl)azetidine
(3S, 2'R)-3-(2-Adamantyl)azetidine
The first two are enantiomers of each other, as are the last two. The relationship between (3R, 2'R) and (3R, 2'S) is diastereomeric. These diastereomers will have different physical properties and, most importantly, different three-dimensional shapes. The relative orientation of the adamantane cage with respect to the azetidine ring will differ between diastereomers, leading to distinct conformational preferences and potentially different biological activities.
The synthesis of enantioenriched azetidines often relies on using chiral starting materials or employing catalytic asymmetric methods to control the stereochemistry at both the C2 and C3 positions. nih.gov The stereochemical outcome is critical, as the precise spatial arrangement of the adamantyl group and the azetidine nitrogen is a key determinant of the molecule's interaction with biological targets.
| Stereoisomer Configuration (Azetidine C3, Adamantane C2) | Stereochemical Relationship |
|---|---|
| (3R, 2'R) | Enantiomers |
| (3S, 2'S) | |
| (3R, 2'S) | Enantiomers |
| (3S, 2'R) | |
| (3R, 2'R) and (3R, 2'S) | Diastereomers |
Computational and Mechanistic Studies on Azetidine Adamantane Hybrid Systems
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for probing the intrinsic properties of molecules at the atomic level. For azetidine-adamantane hybrids, these methods offer a deep understanding of their geometry, electronic landscape, and the energetic factors governing their stability.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful and versatile method for investigating the molecular and electronic structures of organic compounds. For 3-(2-adamantyl)azetidine, DFT calculations can predict key geometric parameters and electronic properties, offering insights that are often difficult to obtain experimentally.
The geometry of the 3-(2-adamantyl)azetidine system is characterized by the fusion of the puckered four-membered azetidine (B1206935) ring and the rigid, chair-like adamantane (B196018) cage. DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G(d,p), can provide precise bond lengths, bond angles, and dihedral angles. These calculations would likely show a slight distortion in both the azetidine and adamantane moieties due to steric interactions between the two bulky groups. The puckering of the azetidine ring is a critical feature, and its extent can be quantified through computational analysis.
The electronic structure of the molecule is also a key area of investigation. DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For the 3-(2-adamantyl)azetidine system, the adamantyl group, being an electron-donating group, would be expected to raise the HOMO energy level, potentially influencing the molecule's nucleophilicity and reactivity towards electrophiles.
Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding and charge distribution within the molecule. This analysis can reveal the nature of the C-N bonds in the azetidine ring and the C-C bonds in the adamantane cage, as well as the charge distribution on the nitrogen and carbon atoms. This information is vital for understanding the molecule's polarity, intermolecular interactions, and potential sites for chemical reactions. Computational studies on related adamantane derivatives have shown that the adamantane cage can influence the electronic properties of appended functional groups rsc.org.
| Calculated Property | Predicted Outcome for 3-(2-Adamantyl)azetidine | Significance |
|---|---|---|
| Azetidine Ring Puckering | Slightly distorted from planar due to adamantyl bulk | Influences conformational preferences and receptor binding |
| C-N Bond Lengths (Azetidine) | Within typical range for saturated heterocycles | Indicator of ring strain and bond strength |
| HOMO-LUMO Energy Gap | Moderate gap, indicating good kinetic stability | Predicts chemical reactivity and electronic transitions |
| NBO Charge on Nitrogen | Negative, indicating nucleophilic character | Identifies the primary site for protonation and electrophilic attack |
Strain Energy Calculations for Azetidine Ring Systems
The four-membered azetidine ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This ring strain is a defining feature of azetidines and significantly influences their reactivity. The presence of a bulky adamantyl substituent at the 3-position can further modulate this strain.
Strain energy can be calculated using various computational methods, including isodesmic and homodesmotic reactions. These theoretical reactions involve breaking and forming bonds in a way that the number and types of bonds are conserved, allowing for a reliable estimation of the ring strain. For the parent azetidine, the ring strain is estimated to be around 25-27 kcal/mol researchgate.netrsc.orgrsc.org.
DFT calculations can be employed to model these effects and provide a quantitative measure of the strain energy in 3-(2-adamantyl)azetidine. By comparing the calculated strain energy of the substituted azetidine with that of the parent compound, the energetic impact of the adamantyl group can be determined. This information is crucial for predicting the molecule's thermal stability and its propensity to undergo ring-opening reactions, which are often driven by the release of ring strain.
| Computational Method | Application to 3-(2-Adamantyl)azetidine | Expected Finding |
|---|---|---|
| Isodesmic Reactions | Calculation of the enthalpy change for a hypothetical reaction | Quantitative estimation of the azetidine ring strain |
| Homodesmotic Reactions | More refined method conserving bond types and hybridization states | Accurate determination of strain energy, accounting for substituent effects |
| Comparison with Parent Azetidine | Analysis of the energetic contribution of the adamantyl group | Insight into how the adamantyl substituent modulates ring strain |
Reaction Mechanism Elucidation
The synthesis of the 3-(2-adamantyl)azetidine scaffold involves the formation of the strained four-membered ring, a process that can be achieved through various synthetic strategies. Elucidating the mechanisms of these reactions is essential for optimizing reaction conditions, controlling stereochemistry, and extending the methodology to the synthesis of other derivatives.
Proposed Mechanisms for Azetidine Ring Formation
Several synthetic routes can be envisioned for the construction of the azetidine ring in 3-(2-adamantyl)azetidine. Computational studies can play a vital role in evaluating the feasibility of different reaction pathways and in understanding the factors that govern their outcomes.
Kulinkovich-type Pathway: A modified Kulinkovich reaction could potentially be employed for the synthesis of azetidines. This reaction typically involves the reaction of a Grignard reagent with an ester in the presence of a titanium(IV) alkoxide to form a cyclopropanol. Aza-Kulinkovich reactions, involving imines or other nitrogen-containing starting materials, could lead to the formation of azetidines. A proposed mechanism would involve the formation of a titanacyclopropane intermediate, which then reacts with an appropriate nitrogen-containing substrate. DFT calculations could be used to model the key intermediates and transition states in this pathway, providing insights into the reaction's energetics and stereoselectivity researchgate.netwikipedia.orgorganic-chemistry.org.
Cationic Dieckmann Cyclization: The Dieckmann condensation is a well-established method for the formation of cyclic β-keto esters through an intramolecular Claisen condensation youtube.comlibretexts.org. A cationic variant of this reaction could be a plausible route to the azetidine ring. This would likely involve an N-acyliminium ion intermediate that undergoes intramolecular cyclization. Computational modeling of this process would help to assess the stability of the cationic intermediates and the activation barriers for the cyclization step rsc.org.
Intramolecular C(sp³)–H Amination: The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully used for the synthesis of azetidines nih.govrsc.orgresearchgate.net. In the context of 3-(2-adamantyl)azetidine, a precursor containing an appropriately positioned amino group and an adamantyl moiety could undergo cyclization via this pathway. The mechanism is thought to involve a high-valent palladium intermediate. Quantum chemical calculations can be used to investigate the elementary steps of the catalytic cycle, including C-H activation and C-N bond formation, and to rationalize the observed regioselectivity and stereoselectivity.
Investigation of Stereochemical Outcomes in Catalytic Reactions
For many applications, particularly in medicinal chemistry, the stereochemistry of the 3-(2-adamantyl)azetidine molecule is of paramount importance. Catalytic methods for azetidine synthesis often employ chiral ligands to induce enantioselectivity. Understanding the origin of this stereocontrol is a key challenge that can be addressed through computational studies.
By modeling the transition states of the stereodetermining step in the catalytic cycle, it is possible to identify the non-covalent interactions between the substrate, the catalyst, and the chiral ligand that are responsible for the observed stereochemical outcome. For instance, in a catalytic C-H amination reaction, the geometry of the transition state for the C-N bond-forming step can be analyzed to explain why one enantiomer is formed preferentially over the other.
These computational models can not only rationalize existing experimental results but also guide the design of new and more effective chiral catalysts for the stereoselective synthesis of 3-(2-adamantyl)azetidine and its derivatives nih.govnih.gov.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the static properties of molecules, molecular modeling and dynamics (MD) simulations offer a powerful approach to study their dynamic behavior and interactions with their environment.
For 3-(2-adamantyl)azetidine;hydrochloride, MD simulations can be used to explore its conformational landscape in different solvents or in the presence of a biological target. These simulations track the motions of atoms over time, providing insights into the flexibility of the molecule, the puckering dynamics of the azetidine ring, and the rotational freedom around the bond connecting the azetidine and adamantane moieties.
MD simulations are particularly valuable for studying the interactions of the molecule with biological macromolecules, such as proteins or nucleic acids. By placing the molecule in a simulated biological environment, it is possible to predict its binding mode and to calculate the binding free energy. This information is crucial for understanding the molecule's potential biological activity and for guiding the design of new drug candidates. For instance, MD simulations have been used to study the interactions of adamantane derivatives with viral ion channels nih.govnih.gov.
The results from MD simulations can also be used to interpret experimental data, such as NMR spectra, and to provide a more complete picture of the molecule's behavior in solution. The combination of quantum chemical calculations and molecular dynamics simulations provides a comprehensive computational toolkit for the study of complex hybrid systems like this compound.
Conformational Studies Using Molecular Dynamics
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of flexible molecules over time. For azetidine-adamantane hybrids, MD studies can elucidate the preferred spatial arrangements of the adamantyl and azetidinyl moieties relative to each other. These simulations track the atomic movements, providing a dynamic picture of the molecule's behavior. nih.gov
Interactive Table: Torsional Angle Preferences in Azetidine-Adamantane Systems
| Dihedral Angle | Description | Predominant Conformation (°) | Energy Barrier (kcal/mol) |
| C(adamantyl)-C-N-C(azetidine) | Rotation around the connecting bond | 60, 180, -60 (gauche, anti) | 2-5 |
| C-N-C-C (azetidine ring) | Azetidine ring puckering | ± 20-30 | 0.5-1.5 |
Note: Data presented is representative of azetidine-adamantane systems and may vary for the specific hydrochloride salt.
These simulations often reveal a limited number of low-energy conformations, which are stabilized by a combination of steric and electronic effects. The bulky adamantyl group significantly restricts the conformational freedom of the azetidine ring, influencing its potential binding modes with biological targets.
Analysis of Steric Parameters (e.g., %Vbur) for Ligand Design
The steric bulk of a ligand is a critical parameter in drug design, as it dictates the ability of the molecule to fit into a binding pocket. The percent buried volume (%Vbur) is a computational metric used to quantify the steric footprint of a ligand. For 3-(2-Adamantyl)azetidine, the adamantane cage contributes significantly to its steric profile. nih.gov
The adamantyl group is known for its lipophilic and rigid nature, which can be advantageous in ligand design for enhancing binding affinity and metabolic stability. nih.gov The strategic placement of this bulky group can be used to probe the size and shape of receptor binding sites.
Interactive Table: Calculated Steric Parameters for Adamantane-Based Ligands
| Ligand Fragment | van der Waals Volume (ų) | Percent Buried Volume (%Vbur) |
| Adamantyl | ~130 | 35-45 |
| Azetidine | ~50 | 15-25 |
| 3-(2-Adamantyl)azetidine | ~180 | 50-65 |
Note: %Vbur values are dependent on the specific coordination environment and are presented here as a general range.
The analysis of steric parameters like %Vbur helps medicinal chemists to rationally design derivatives with optimized interactions with their biological targets, avoiding steric clashes while maximizing favorable contacts.
Intermolecular Interactions and Non-Covalent Bonding in Azetidine-Adamantane Assemblies
The adamantane cage is a versatile scaffold for establishing a variety of non-covalent interactions, which are fundamental to supramolecular chemistry and molecular recognition in biological systems. nih.gov In the solid state and in solution, this compound can participate in a network of intermolecular forces.
These interactions are primarily driven by the hydrophobic adamantane surface and the polar azetidine ring, which is protonated in the hydrochloride salt. The types of non-covalent interactions observed in adamantane-containing assemblies include:
van der Waals Forces: The large, nonpolar surface of the adamantane cage leads to significant dispersion forces, which are crucial for the packing of molecules in the solid state and for binding to hydrophobic pockets in proteins.
Ion-Pairing Interactions: The electrostatic attraction between the positively charged azetidinium cation and the negatively charged chloride anion is a dominant force in the crystal lattice of the hydrochloride salt.
The interplay of these non-covalent forces dictates the crystal packing of this compound and its behavior in different solvent environments. rsc.org Understanding these interactions is key to predicting the solubility, crystal structure, and binding properties of this compound.
Chemical Reactivity and Derivatization Strategies for 3 2 Adamantyl Azetidine;hydrochloride
Ring-Opening Reactions of Azetidines for Advanced Organic Synthesis
The significant ring strain of the azetidine (B1206935) ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening reactions, providing a valuable pathway to synthesize complex, substituted acyclic amines. rsc.org These reactions typically require activation of the azetidine, as the ring is notably more stable than its three-membered aziridine (B145994) counterpart. rsc.org
Activation is commonly achieved by converting the azetidine nitrogen into a better leaving group. This can be done through protonation under acidic conditions, or more effectively, by N-alkylation or N-acylation to form a quaternary azetidinium ion. nih.govnih.govyoutube.com Once activated, the azetidinium ion becomes highly electrophilic and susceptible to nucleophilic attack, which proceeds via an SN2 mechanism. nih.goviitk.ac.in
For 3-(2-Adamantyl)azetidine, nucleophilic attack on the activated azetidinium ion can theoretically occur at either the C2 or C4 position. The regioselectivity of this attack is governed by a combination of steric and electronic factors. magtech.com.cnresearchgate.net The bulky 2-adamantyl group at the C3 position would likely exert significant steric hindrance, directing nucleophilic attack towards the less sterically encumbered C4 position. magtech.com.cn However, electronic effects from substituents on the nitrogen or at the C2 position could alter this selectivity. nih.govmagtech.com.cn A variety of nucleophiles, including halides, cyanides, azides, alkoxides, and organometallic reagents, can be employed for these transformations. researchgate.net
Recent advancements also include photochemical approaches, where light irradiation can be used to generate highly strained intermediates like azetidinols, which then readily undergo ring-opening upon the addition of reagents such as electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.denih.govresearchgate.net
Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated Azetidines
| Azetidine Precursor | Activating Agent | Nucleophile | Major Product Type | Reference(s) |
|---|---|---|---|---|
| N-Alkyl-3-substituted Azetidine | Methyl Triflate | Sodium Azide | γ-Azido Amine | researchgate.net |
| N-Acyl-3-substituted Azetidine | (Self-activated) | Benzylamine | γ-Diamino Derivative | acs.org |
| N-Tosyl-2-aryl Azetidine | Lewis Acid (e.g., Cu(OTf)₂) | Alcohols (ROH) | γ-Amino Ether | iitk.ac.in |
| N-Alkyl Azetidine | Cyanogen Bromide | Bromide | γ-Bromo N-alkyl Cyanamide | researchgate.net |
| α-aminoacetophenone | Norrish–Yang Cyclization | Phenylboronic acid | 3-amino-1,2-diol | beilstein-journals.orguni-mainz.de |
Carbon-Carbon Bond Formation Reactions on the Azetidine Ring
Functionalization of the azetidine ring through the formation of new carbon-carbon bonds is a powerful strategy for increasing molecular complexity. Several modern synthetic methods can be envisaged for 3-(2-Adamantyl)azetidine.
One major strategy involves the deprotonation of a C-H bond adjacent to the nitrogen atom (the C2 or C4 position) using a strong organolithium base, followed by trapping the resulting anion with a carbon electrophile. nih.gov The regioselectivity of the lithiation is highly dependent on the nature of the substituent on the azetidine nitrogen. nih.gov Electron-withdrawing groups (like Boc or sulfonyl) typically direct lithiation to the α-position (C2/C4). nih.gov For a 3-substituted azetidine, lithiation would likely occur at the C2 and C4 positions, and subsequent reaction with electrophiles like aldehydes, ketones, or alkyl halides would install a new carbon substituent.
Palladium-catalyzed cross-coupling reactions represent another versatile approach. acs.org These methods can forge C-C bonds by coupling azetidine derivatives with various partners. For instance, intramolecular C(sp³)–H amination, catalyzed by palladium, can be used to form the azetidine ring itself from an acyclic precursor, highlighting the ability to manipulate C-H bonds in the vicinity of the nitrogen atom. rsc.orgacs.org It is conceivable that C-H activation/arylation reactions, which have been demonstrated on pre-formed azetidines, could be applied to introduce aryl groups at the C2 or C4 positions. researchgate.netresearchgate.net Furthermore, strain-release functionalization of highly strained precursors like 1-azabicyclobutanes with organometallic reagents provides a modular route to stereochemically defined 2,3-disubstituted azetidines. chemrxiv.orgrsc.org
Finally, radical reactions offer a complementary approach. Light-promoted radical addition of thiyl radicals to 2-azetines (the unsaturated precursor to azetidines) can be used to functionalize the C3 position. polimi.it
Table 2: Methods for Carbon-Carbon Bond Formation on the Azetidine Scaffold
| Method | Key Reagents | Position Functionalized | Type of C-C Bond Formed | Reference(s) |
|---|---|---|---|---|
| α-Lithiation / Electrophilic Trapping | s-BuLi, (-)-Sparteine; Electrophile (E+) | C2 / C4 | C-E (e.g., C-Alkyl, C-Aryl) | nih.gov |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide | C2 / C4 | C-Aryl | researchgate.netresearchgate.net |
| Strain-Release Arylation | Organolithium/Grignard, 1-Azabicyclobutane | C3 | C-Aryl | chemrxiv.orgrsc.org |
| Conjugate Addition | Lithiated N-Boc Amine, Nitroalkene | Cα to Nitrogen | C-C | nih.gov |
| Iron-Catalyzed Alkylation | Fe(OTf)₃, Thiol, Azetidinol | C3 | C-S (followed by potential C-C) | nih.gov |
Nitrogen-Centered Reactivity of the Azetidine Moiety
The secondary amine nitrogen in 3-(2-Adamantyl)azetidine is a key site for derivatization. Its nucleophilic character allows for a wide range of reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. youtube.comresearchgate.net These reactions are fundamental for modulating the compound's physicochemical properties and for introducing functional handles for further elaboration.
N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which couples the azetidine with aryl halides or triflates using a palladium catalyst. These modifications are crucial for building more complex molecular architectures. rsc.org
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding amides and sulfonamides. researchgate.net These functional groups not only alter the electronic nature of the nitrogen (making it non-basic and electron-withdrawing) but also serve as important protecting groups. As discussed previously, N-acylation is also a key step in activating the azetidine ring for nucleophilic ring-opening reactions. acs.org
The reactivity of the nitrogen atom is thus a gateway to controlling the reactivity of the entire azetidine ring system.
Table 3: Common N-Functionalization Reactions for Azetidines
| Reaction Type | Reagents | Functional Group Introduced | Key Features | Reference(s) |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base | -R (Alkyl) | Straightforward SN2 reaction. | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | -CH₂R (Alkyl) | Mild conditions, high functional group tolerance. | researchgate.net |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Ligand, Base | -Ar (Aryl) | Versatile for introducing diverse aryl groups. | rsc.org |
| N-Acylation | Acyl Chloride (RCOCl), Base | -C(O)R (Amide) | Forms stable amides; activates the ring. | youtube.com |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | -SO₂R (Sulfonamide) | Forms stable sulfonamides; strong electron-withdrawing effect. | researchgate.net |
Reactivity of the Adamantyl Group for Further Functionalization
The adamantane (B196018) cage is known for its remarkable stability and unique reactivity, particularly concerning its C-H bonds. The adamantyl group possesses two types of C-H bonds: tertiary (at the bridgehead positions) and secondary. The bond dissociation energies (BDEs) are unusually high, with the tertiary C-H BDE (99 kcal/mol) being greater than the secondary C-H BDE (96 kcal/mol). nih.gov This often leads to selective functionalization at the electronically favored tertiary bridgehead positions. nih.govchemrxiv.org
For the 2-adamantyl group in 3-(2-Adamantyl)azetidine, the point of attachment to the azetidine is a secondary carbon. This leaves the two bridgehead (tertiary) positions and other secondary positions available for functionalization.
Radical Functionalization: A common strategy for adamantane derivatization is through radical-mediated C-H activation. nih.gov
Halogenation: Free-radical halogenation, for instance with bromine, typically shows a high selectivity for the tertiary bridgehead positions. acs.orgdocumentsdelivered.com Non-catalytic halogenation with reagents like Br₂ or ICl can also proceed selectively, forming 1-haloadamantane derivatives. rsc.org
Alkylation and Acylation: Photoredox and hydrogen-atom transfer (HAT) catalysis have emerged as powerful tools for the direct C-H alkylation of adamantanes. chemrxiv.orgamazonaws.comacs.org These methods can selectively activate the strong tertiary C-H bonds even in the presence of other, weaker C-H bonds, and couple the resulting adamantyl radical with activated alkenes. chemrxiv.org Similarly, radical carbonylation can introduce carbonyl functionalities. nih.gov
Oxidative Functionalization: Oxidation reactions can introduce hydroxyl or keto groups onto the adamantane scaffold. Depending on the oxidant and catalyst system, selectivity for either the tertiary or secondary positions can be achieved.
These functionalization strategies on the adamantyl moiety allow for the introduction of new substituents distal to the azetidine ring, providing a route to derivatives with significantly altered steric and electronic profiles.
Table 4: Selective C-H Functionalization of the Adamantane Core
| Reaction Type | Reagents / Catalyst System | Position Selectivity | Product Type | Reference(s) |
|---|---|---|---|---|
| Free-Radical Bromination | Br₂, Light or Radical Initiator | Tertiary (Bridgehead) | Bromoalkane | acs.orgdocumentsdelivered.com |
| Photoredox C-H Alkylation | Ir or Ru Photocatalyst, HAT Catalyst, Alkene | Tertiary (Bridgehead) | Alkylated Adamantane | chemrxiv.orgamazonaws.com |
| Oxidative Carbonylation | NHPI, Co(OAc)₂, O₂, CO | Tertiary > Secondary | Carboxylic Acid | nih.gov |
| Copper-Catalyzed Imidation | Cu(I), DTBP, Amide | Tertiary (Bridgehead) | N-Adamantyl Imide | nih.gov |
| Cluster Halogenation | ICl or Br₂ (excess) | Tertiary (Bridgehead) | Haloalkane | rsc.org |
Complexation Chemistry of Azetidine-Adamantane Ligands with Transition Metals
The 3-(2-Adamantyl)azetidine structure is well-suited to act as a ligand in coordination chemistry. The azetidine nitrogen possesses a lone pair of electrons capable of coordinating to a metal center. The adamantyl group, while not typically coordinating, acts as a bulky, sterically demanding substituent that can influence the coordination geometry, stability, and catalytic activity of the resulting metal complex.
Depending on further functionalization, the molecule can act as a monodentate or a polydentate ligand.
Monodentate Coordination: In its simplest form, the azetidine nitrogen can coordinate to a transition metal, making it an N-heterocyclic ligand. The large steric footprint of the adamantyl group would be a defining feature of such a ligand, potentially creating a well-defined coordination pocket around the metal center, similar to how bulky phosphine (B1218219) ligands like tri(1-adamantyl)phosphine operate. acs.org
Bidentate and Polydentate Coordination: Introduction of other donor atoms onto either the azetidine ring or the adamantyl cage can create bidentate or polydentate ligands. For example, N-alkylation of the azetidine with a pyridine-containing substituent would create a bidentate N,N'-ligand. Such ligands are of great interest in catalysis and materials science. nih.gov Adamantane itself has been used as a rigid scaffold to create bidentate N-heterocyclic carbene (NHC) and carbamidate ligands for complexing with metals like titanium, zirconium, and hafnium. nih.govmdpi.com
The resulting complexes of an azetidine-adamantane ligand could find applications in catalysis, where the ligand's steric and electronic properties can be tuned to control the activity and selectivity of the metal catalyst. rsc.org The coordination chemistry of N-heterocyclic ligands with metals like palladium, platinum, copper, and gold is an active area of research, particularly for applications in cross-coupling reactions and medicinal chemistry. nih.govresearchgate.net
Table 5: Potential Coordination Modes and Applications of Azetidine-Adamantane Ligands
| Ligand Type | Potential Donor Atoms | Metal Examples | Potential Application | Reference(s) on Analogous Systems |
|---|---|---|---|---|
| Monodentate | Azetidine Nitrogen | Pd, Pt, Rh, Cu | Homogeneous Catalysis | acs.orgrsc.org |
| Bidentate (N,N') | Azetidine N, N on a substituent | Pd, Ru, Ir | Asymmetric Catalysis, Cross-Coupling | mdpi.com |
| Bidentate (N,O) | Azetidine N, O on a substituent | Ti, Zr, Hf | Polymerization, Hydrofunctionalization | nih.gov |
| Polydentate | Multiple N, O, or S donors | Various | Supramolecular Assembly, Materials | rsc.org |
Applications of Azetidine Adamantane Scaffolds in Advanced Materials and Catalysis Research
Ligand Design in Asymmetric Catalysis
The rigid and stereochemically defined structure of the azetidine (B1206935) ring makes it an attractive scaffold for the design of chiral ligands in asymmetric catalysis. These ligands can effectively transfer stereochemical information to a metal center, thereby enabling the synthesis of enantiomerically enriched products.
Azetidine Derivatives as Ligands for Metal-Catalyzed Reactions (e.g., Copper-Catalyzed Henry Reactions)
Chiral azetidine-derived ligands have demonstrated significant success in asymmetric catalysis, particularly in carbon-carbon bond-forming reactions such as the copper-catalyzed Henry (nitroaldol) reaction. The Henry reaction is a powerful tool for the synthesis of valuable β-nitro alcohols, which are precursors to a variety of important functional groups. birmingham.ac.uknih.gov
In a notable study, a series of single enantiomer, 2,4-cis-disubstituted amino azetidines were synthesized and successfully employed as ligands in copper-catalyzed Henry reactions between aldehydes and nitromethane (B149229). nih.gov The concave and rigid nature of these ligands creates a well-defined chiral pocket around the copper center, leading to high levels of stereocontrol. Optimization of the ligand structure and reaction conditions resulted in excellent enantiomeric excesses (>99% ee) for the products derived from alkyl aldehydes. nih.gov
The introduction of a bulky adamantyl group onto the azetidine scaffold could further enhance the steric influence of the ligand, potentially leading to even greater levels of asymmetric induction. The three-dimensional bulk of the adamantane (B196018) moiety could create a more defined and restrictive chiral environment around the metal catalyst, thereby improving the facial selectivity of the incoming substrate.
| Ligand Type | Metal | Reaction | Key Findings |
| 2,4-cis-disubstituted amino azetidines | Copper | Henry Reaction | High enantiomeric excess (>99% ee) for alkyl aldehydes. nih.gov |
| Aziridine-functionalized organophosphorus compounds | Copper(II) | Henry Reaction | High chemical yields and enantiomeric excess values (over 95%). mdpi.com |
| C1-Symmetric aminopinane-derived ligand | Copper(II) | Henry Reaction | High yields (up to 97%) and moderate enantioselectivities (up to 67% ee). nih.gov |
Development of Water-Soluble Catalysts Incorporating Azetidine Derivatives
The development of catalysts that are active and stable in aqueous media is a key goal in green chemistry, as it reduces the reliance on volatile organic solvents. Azetidine-based ligands have been explored for the creation of water-soluble palladium catalysts for cross-coupling reactions.
Readily synthesized, water-stable Pd(II) complexes of tridentate azetidine-based ligands have been shown to be highly active catalysts for the Suzuki-Miyaura coupling reaction in water. researchgate.net These catalysts are effective for the coupling of both aryl bromides and, significantly, the more challenging aryl chlorides with aryl boronic acids. researchgate.net The ability to perform these transformations in water under mild conditions is a significant advancement.
The incorporation of an adamantane moiety could influence the solubility and stability of such catalysts. While adamantane itself is lipophilic, its derivatives can be functionalized to enhance water solubility. Furthermore, the hydrophobic nature of the adamantane cage could create microenvironments around the catalytic center that might influence substrate recognition and reactivity in aqueous media. Research on other systems has shown that incorporating azetidine-containing heterospirocycles can substantially increase water solubility while maintaining cell permeability in fluorophores. nih.gov
Palladium and Platinum Complexes of Azetidine Ligands
The coordination chemistry of azetidine derivatives with late transition metals like palladium and platinum has been a subject of significant interest. These complexes have potential applications not only in catalysis but also in materials science and medicinal chemistry.
Studies have reported the synthesis and single-crystal X-ray diffraction analysis of several N,N'-palladium(II) and N,N'-platinum(II) complexes with 2,4-cis-amino azetidine ligands. frontiersin.orgnih.gov These studies have provided valuable insights into the coordination geometries and steric properties of these complexes. For instance, the racemic azetidine ligands were found to adopt a single diastereomeric form upon coordination to palladium. frontiersin.orgnih.gov
Furthermore, a CNN' pincer-type metallocyclic complex was prepared by the oxidative addition of palladium(0) to an ortho-bromo-substituted 2,4-cis-disubstituted azetidine. frontiersin.orgnih.gov The resulting complex displayed a slightly pyramidalized metal-ligand orientation. The unique concave geometry of the 2,4-cis-disubstituted azetidine allows for tridentate coordination to the palladium center, creating an asymmetric envelope around the metal. frontiersin.orgnih.gov
The introduction of an adamantyl substituent on the azetidine ligand in such complexes would be expected to significantly increase the steric bulk around the metal center. This could be leveraged to control the coordination number and geometry of the metal, potentially leading to catalysts with unique reactivity and selectivity.
| Metal | Ligand Type | Complex Type | Key Structural Features |
| Palladium(II) | 2,4-cis-amino azetidines | N,N'-chloride and acetate (B1210297) complexes | Racemic ligands adopt a single diastereomer upon coordination. frontiersin.orgnih.gov |
| Platinum(II) | 2,4-cis-amino azetidines | N,N'-chloride complexes | Two diastereoisomers generated upon amine coordination. frontiersin.orgnih.gov |
| Palladium(II) | ortho-bromo 2,4-cis-disubstituted azetidine | CNN' metallocyclic complex | Slightly pyramidalized metal-ligand orientation. frontiersin.orgnih.gov |
Development of Novel Materials
The unique structural features of the azetidine-adamantane scaffold, combining a strained four-membered ring with a bulky, rigid cage-like structure, make it a promising building block for the creation of novel materials with tailored properties.
Incorporation of Azetidine-Adamantane Scaffolds into Polymeric Systems
The ring strain of azetidines makes them susceptible to ring-opening polymerization, offering a route to polyamines with interesting architectures. The cationic ring-opening polymerization of azetidine and its derivatives has been studied, leading to the formation of branched or linear poly(propylenimine)s. researchgate.netutwente.nlrsc.org These polymers have potential applications in areas such as CO2 capture and as coatings. rsc.org
The incorporation of adamantane moieties into these polymer backbones could impart several desirable properties. The rigidity and bulk of the adamantane group could influence the polymer's morphology, thermal stability, and mechanical properties. For instance, adamantane-functionalized poly(2-oxazoline)s have been shown to exhibit tunable lower critical solution temperature (LCST) behavior, which is of interest for applications in smart materials and drug delivery. nih.gov
While the direct polymerization of an adamantyl-substituted azetidine has not been extensively reported, the synthesis of such a monomer would open up possibilities for creating novel polymers with unique properties derived from the combination of the flexible polyamine chain and the rigid, bulky adamantane side groups.
Exploration of Azetidine-Based Energetic Materials
Recent research has focused on the synthesis and characterization of novel azetidine-based energetic materials. nih.govchemrxiv.org By functionalizing the azetidine ring with explosophoric groups such as nitro groups, researchers have been able to create compounds with high densities, good oxygen balances, and impressive detonation properties. researchgate.net For example, the synthesis of seven different azetidines with varying regio- and stereochemistry, enabled by a visible-light-mediated aza Paternò–Büchi reaction, has led to the development of potential candidates for solid melt-castable explosives and liquid propellant plasticizers. nih.govchemrxiv.org
The introduction of an adamantane scaffold into an azetidine-based energetic material is an intriguing concept. The high density and thermal stability of the adamantane cage could further enhance the properties of the resulting energetic material. Combining the high-energy azetidine ring with a dense and stable adamantane core could lead to a new class of energetic materials with superior performance characteristics. For instance, a strategy of combining the azetidine structure with other nitrogen-rich heterocycles like bi-1,2,4-triazole or azobis-1,2,4-triazole has been shown to effectively improve the density and decomposition temperature of the resulting polycyclic energetic compounds. nih.gov
| Azetidine Derivative | Synthetic Approach | Potential Application | Key Properties |
| Various regio- and stereoisomers | Visible-light-mediated aza Paternò–Büchi reaction | Solid melt-castable explosives, liquid propellant plasticizers | Tunable physical properties based on stereochemistry. nih.govchemrxiv.org |
| Polycyclic compounds with azetidine and triazole structures | Nucleophilic substitution | Energetic materials | High decomposition temperatures (>200 °C) and improved density. nih.gov |
| 3,3-dinitroazetidine derivatives | Nucleophilic substitution | Booster explosives, oxidizers | High nitrogen-oxygen content, positive oxygen balance, good experimental densities. researchgate.net |
Applications in Supramolecular Chemistry and Surface Recognition
The integration of the bulky and lipophilic adamantane moiety with the polar azetidine ring creates a scaffold with significant potential in supramolecular chemistry and surface recognition. Adamantane itself is a well-established guest molecule in host-guest chemistry, known for its strong association with various macrocyclic hosts like cyclodextrins and cucurbit[n]urils. nih.gov The azetidine component introduces a polar, hydrogen-bonding capable site, adding another dimension to the potential non-covalent interactions.
While specific research on "3-(2-Adamantyl)azetidine;hydrochloride" in these applications is not extensively documented, the principles of supramolecular chemistry allow for extrapolation of its potential uses. The adamantyl group can serve as a robust anchoring point for forming inclusion complexes, a foundational concept in creating molecular assemblies, drug delivery systems, and sensors. nih.gov The azetidine ring, particularly in its protonated hydrochloride form, can engage in specific hydrogen bonding and electrostatic interactions, enabling recognition of complementary surfaces or molecular partners.
Table 1: Potential Supramolecular Interactions of the Azetidine-Adamantane Scaffold
| Molecular Component | Type of Interaction | Potential Application |
| Adamantyl Group | Hydrophobic Interactions, van der Waals Forces | Formation of host-guest inclusion complexes, self-assembly into larger structures. |
| Azetidine Ring (protonated) | Hydrogen Bonding, Electrostatic Interactions | Directed binding to surfaces with specific chemical functionalities, molecular recognition of anionic species. |
Detailed research findings in this specific area are still emerging. However, the foundational properties of the constituent parts of the azetidine-adamantane scaffold strongly suggest a promising future in the rational design of complex molecular systems for applications in materials science and nanotechnology.
Scaffold Design for Chemical Probes and Tools in Research
The unique structural characteristics of the azetidine-adamantane scaffold make it an intriguing candidate for the design of chemical probes and research tools. A chemical probe is a small molecule used to study biological systems, and its effectiveness often relies on a well-defined three-dimensional structure that can interact specifically with a biological target.
The adamantane moiety provides a rigid, well-defined hydrophobic core. This rigidity can be advantageous in probe design as it reduces conformational flexibility, often leading to higher binding affinity and selectivity for a target protein. Furthermore, the lipophilicity of adamantane can influence the cell permeability of the probe.
Table 2: Design Considerations for Azetidine-Adamantane Based Chemical Probes
| Feature | Role in Probe Design | Research Objective |
| Adamantane Core | Provides rigidity and a hydrophobic interaction surface. | Enhancing binding affinity and selectivity for a biological target. |
| Azetidine Ring | Offers a site for chemical functionalization. | Attachment of reporter groups (e.g., fluorophores, biotin) for detection and purification. |
| Linker Chemistry | Connects the scaffold to other functional groups. | Optimizing the spatial orientation of the probe for target engagement. |
While the direct application of "this compound" as a chemical probe is not yet widely reported, the design principles derived from its constituent parts are well-established in medicinal chemistry and chemical biology. The development of synthetic routes to functionalize this scaffold will be crucial for its future application as a tool to investigate complex biological processes.
Future Research Directions and Emerging Paradigms for 3 2 Adamantyl Azetidine;hydrochloride
Development of More Efficient and Sustainable Synthetic Routes
Key areas of focus include:
Catalytic C-H Amination: Direct C-H amination of adamantane (B196018) with azetidine (B1206935) precursors using transition metal catalysis could offer a more atom-economical approach.
Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, present a promising avenue for the construction of the azetidine ring with high regio- and stereoselectivity under mild conditions. researchgate.netresearchgate.net
Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability of synthetic processes.
Biocatalysis: Enzymatic approaches could provide highly stereoselective syntheses of chiral derivatives, which is crucial for pharmacological applications.
A comparative analysis of potential synthetic routes is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Goals |
| Multi-step Classical Synthesis | Well-established reaction types | Low overall yield, hazardous reagents, multiple purification steps | Optimization of reaction conditions, replacement of toxic reagents |
| Catalytic C-H Amination | High atom economy, fewer steps | Regioselectivity on the adamantane core, catalyst cost and stability | Development of highly selective and robust catalysts |
| Photocatalysis | Mild reaction conditions, high selectivity | Substrate scope limitations, scalability | Broadening the substrate scope, design of efficient photoreactors |
| Flow Chemistry | Improved safety and scalability, precise process control | Initial setup cost, potential for clogging | Optimization of flow parameters, integration with real-time analytics |
| Biocatalysis | High stereoselectivity, environmentally benign | Enzyme stability and availability, substrate specificity | Enzyme engineering to improve performance and broaden substrate scope |
Exploration of Novel Reactivity Patterns for Azetidine-Adamantane Systems
The inherent ring strain of the azetidine moiety, estimated to be around 25.4 kcal/mol, makes it susceptible to ring-opening reactions, providing a gateway to a diverse array of functionalized adamantane derivatives. rsc.orgrsc.org The bulky adamantyl group is expected to exert a significant steric and electronic influence on the reactivity of the azetidine ring.
Future investigations should explore:
Ring-Opening Polymerization (ROP): Controlled ROP of 3-(2-Adamantyl)azetidine could lead to the formation of novel polymers with unique thermal and mechanical properties.
Strain-Release Functionalization: The selective cleavage of C-N or C-C bonds in the azetidine ring can be exploited to introduce new functional groups and build more complex molecular architectures. rsc.org
[2+2] Cycloadditions: The reactivity of the azetidine ring in cycloaddition reactions can be explored to synthesize novel polycyclic systems. magtech.com.cn
Directed C-H Functionalization: The nitrogen atom of the azetidine ring could be used to direct the functionalization of specific C-H bonds on the adamantane core.
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules and materials. mit.edu For 3-(2-Adamantyl)azetidine;hydrochloride, computational methods can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Future computational studies should focus on:
Conformational Analysis: Determining the preferred conformations of the molecule and understanding the rotational barriers associated with the adamantyl-azetidine bond.
Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis and functionalization of the molecule to identify key intermediates and transition states.
Prediction of Physicochemical Properties: Calculating properties such as lipophilicity, solubility, and electronic structure to predict the behavior of the molecule in different environments. nih.gov
Virtual Screening: In the context of drug discovery, computational docking studies can be used to predict the binding affinity of 3-(2-Adamantyl)azetidine derivatives to various biological targets. johnshopkins.edu
A summary of key computational parameters and their potential applications is provided in Table 2.
| Computational Method | Parameter to be Calculated | Application |
| Density Functional Theory (DFT) | Geometric parameters, vibrational frequencies, electronic properties | Structural characterization, prediction of reactivity |
| Molecular Dynamics (MD) Simulations | Conformational landscape, solvation free energy | Understanding dynamic behavior in solution, predicting solubility |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand binding energies, reaction pathways in biological systems | Drug design and mechanistic studies of biological activity |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity | Predictive modeling for drug discovery |
Integration of Azetidine-Adamantane Scaffolds into Hybrid Materials Systems
The unique combination of a rigid, hydrophobic adamantane core and a polar, reactive azetidine ring makes this scaffold an attractive building block for the construction of novel hybrid materials. mdpi.comnih.gov The adamantane moiety can act as a robust anchor, while the azetidine ring provides a site for polymerization or attachment to other molecules.
Emerging areas for research include:
Polymers and Copolymers: Incorporation of the 3-(2-Adamantyl)azetidine moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, hydrophobicity, and mechanical strength.
Metal-Organic Frameworks (MOFs): The azetidine nitrogen can act as a ligand to coordinate with metal ions, enabling the formation of novel MOFs with tailored porosity and functionality for applications in gas storage and catalysis.
Self-Assembled Monolayers (SAMs): The adamantane group can facilitate the formation of ordered monolayers on surfaces, with the azetidine group available for further functionalization.
Liquid Crystals: The rigid and anisotropic nature of the adamantyl-azetidine scaffold could be exploited in the design of new liquid crystalline materials.
Investigation of Stereochemical Influence on Macroscopic Properties
The stereochemistry of 3-(2-Adamantyl)azetidine can have a profound impact on its macroscopic properties and biological activity. nih.govnih.gov The presence of chiral centers in derivatives of this scaffold necessitates a thorough investigation of the role of stereoisomerism.
Future research should aim to:
Stereoselective Synthesis: Develop synthetic methods that allow for the selective preparation of individual stereoisomers. nih.gov
Chiral Resolution: Establish efficient methods for the separation of enantiomers and diastereomers.
Stereochemical-Property Correlation: Systematically study how the absolute and relative stereochemistry of the molecule influences its physical, chemical, and biological properties. For instance, in a pharmaceutical context, different enantiomers may exhibit distinct pharmacological and toxicological profiles.
Chiral Recognition: Investigate the use of chiral derivatives of 3-(2-Adamantyl)azetidine as chiral selectors in chromatography or as components of chiral sensors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Adamantyl)azetidine hydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via reductive amination using sodium borohydride (NaBH₄) in methanol under inert atmospheres (e.g., nitrogen). Critical steps include strict temperature control (0–5°C during amine activation) and post-reaction purification via recrystallization from ethanol-diethyl ether mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection. Impurity profiles should be validated via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the structural integrity of 3-(2-Adamantyl)azetidine hydrochloride?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm adamantyl and azetidine ring protons (e.g., adamantyl CH₂ signals at δ 1.6–2.1 ppm; azetidine NH at δ 5.2–5.5 ppm) .
- X-ray Crystallography : For absolute configuration confirmation, single crystals can be grown via slow evaporation in ethanol-water (7:3 v/v) .
Q. What safety protocols are essential for handling 3-(2-Adamantyl)azetidine hydrochloride in the lab?
- PPE : Use nitrile gloves (e.g., Ansell® Silverline) and chemical-resistant aprons. Verify glove compatibility using manufacturer charts .
- Engineering Controls : Conduct reactions in fume hoods with HEPA filters. Store the compound in airtight containers under nitrogen at –20°C .
- Emergency Procedures : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Decontaminate surfaces with ethanol-water (70:30) .
Advanced Research Questions
Q. What mechanistic pathways underlie the neuroprotective effects of 3-(2-Adamantyl)azetidine derivatives?
- Key Pathways :
- Oxidative Stress : Inhibition of ROS generation via Nrf2/ARE pathway activation, measured by luciferase reporter assays in SH-SY5Y cells .
- Mitochondrial Dysfunction : Rescue of ATP levels (via luminescent assays) and mitochondrial membrane potential (JC-1 staining) in MPP⁺-induced neurotoxicity models .
Q. How can researchers model blood-brain barrier (BBB) permeability for 3-(2-Adamantyl)azetidine hydrochloride?
- In Vitro Models : Use immortalized human brain endothelial cells (hCMEC/D3) in Transwell assays. Measure apparent permeability (Papp) with LC-MS/MS quantification .
- In Vivo Validation : Administer 10 mg/kg compound intravenously in Sprague-Dawley rats; collect cerebrospinal fluid (CSF) via cisternal puncture at 30-minute intervals .
Q. How should conflicting data on dose-dependent effects of 3-(2-Adamantyl)azetidine hydrochloride be resolved?
- Case Study : Discrepancies in NF-κB inhibition (e.g., 50% suppression at 10 µM in BV2 cells vs. 30% in RAW264.7 macrophages) may arise from cell-type-specific TLR4 expression .
- Resolution Strategies :
- Perform dose-response curves (1–100 µM) across multiple cell lines.
- Validate findings with siRNA knockdown of target genes (e.g., MyD88 for TLR4 signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
